(4-Fluorophenyl)methyl 3-aminobut-2-enoate
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Overview
Description
(4-Fluorophenyl)methyl 3-aminobut-2-enoate is an organic compound characterized by the presence of a fluorinated phenyl group, a methyl ester, and an amino group attached to a butenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)methyl 3-aminobut-2-enoate typically involves the esterification of (4-fluorophenyl)methanol with 3-aminobut-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)methyl 3-aminobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Fluorophenyl)methyl 3-aminobut-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)methyl 3-aminobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group enhances the compound’s binding affinity to these targets, while the amino and ester groups facilitate its reactivity and metabolic stability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)methyl 3-aminobut-2-enoate: Similar structure but with a methoxy group instead of a fluorine atom.
(3-Chlorophenyl)methyl 3-aminobut-2-enoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
(4-Fluorophenyl)methyl 3-aminobut-2-enoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its methoxy and chloro analogs. This makes it particularly valuable in applications requiring specific electronic characteristics or enhanced binding affinity.
Properties
CAS No. |
61312-56-9 |
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Molecular Formula |
C11H12FNO2 |
Molecular Weight |
209.22 g/mol |
IUPAC Name |
(4-fluorophenyl)methyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C11H12FNO2/c1-8(13)6-11(14)15-7-9-2-4-10(12)5-3-9/h2-6H,7,13H2,1H3 |
InChI Key |
RBYNXSAFOSBQTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OCC1=CC=C(C=C1)F)N |
Origin of Product |
United States |
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